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molecular formula C15H18ClNO3 B8625716 tert-Butyl 3-(4-chlorobenzoyl)azetidine-1-carboxylate CAS No. 606129-45-7

tert-Butyl 3-(4-chlorobenzoyl)azetidine-1-carboxylate

Cat. No. B8625716
M. Wt: 295.76 g/mol
InChI Key: ROMQMQRPRNOOOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07288537B2

Procedure details

A solution of azetidin-3-yl-(4-chloro-phenyl)-methanone hydrochloride (50 g, 210 mmol) in dioxan:water 1:1 (800 ml) is added powdered sodium bicarbonate (61.7 g, 730 mmol) and the reaction mixture cooled to 10° C. Di-tbutyl-dicarbonate (52.6 g, 240 mmol) is added portion wise and the reaction mixture allowed to warm to room temperature with stirring for 1.5 hours. The reaction mixture is poured into water (1500 ml) and the resulting white precipitate filtered off and dried under vacuum to afford 3-(4-Chloro-benzoyl)-azetidine-1-carboxylic acid tert-butyl ester. 1H NMR 400 MHz, CDCl3, δ 1.45 (9H), 4.10 (1H), 4.20 (4H), 7.47 (2H), 7.80 (2H)
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
61.7 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
[Compound]
Name
Di-tbutyl-dicarbonate
Quantity
52.6 g
Type
reactant
Reaction Step Two
Name
Quantity
1500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH:2]1[CH2:5][CH:4]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=2)=[O:7])[CH2:3]1.[C:15](=[O:18])(O)[O-:16].[Na+].O>O1CCOCC1.O>[C:4]([O:16][C:15]([N:2]1[CH2:5][CH:4]([C:6](=[O:7])[C:8]2[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=2)[CH2:3]1)=[O:18])([CH3:6])([CH3:5])[CH3:3] |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
Cl.N1CC(C1)C(=O)C1=CC=C(C=C1)Cl
Name
Quantity
61.7 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
800 mL
Type
solvent
Smiles
O1CCOCC1.O
Step Two
Name
Di-tbutyl-dicarbonate
Quantity
52.6 g
Type
reactant
Smiles
Step Three
Name
Quantity
1500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
with stirring for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
FILTRATION
Type
FILTRATION
Details
the resulting white precipitate filtered off
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)C(C1=CC=C(C=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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